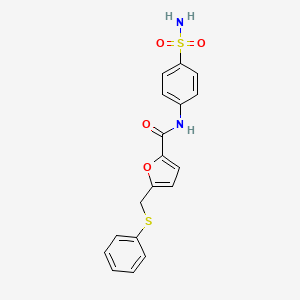

![molecular formula C19H22ClN3O5S2 B2540703 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide CAS No. 478030-20-5](/img/structure/B2540703.png)

4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide" is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. The molecule contains a sulfonyl group attached to a benzene ring, which is a common feature in sulfonamide drugs.

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidinyl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as a base . This method suggests that the synthesis of the compound might also involve similar condensation reactions, where the piperidine moiety is functionalized with sulfonyl and carbonyl groups to form the final product.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex. For instance, the related compound "4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate" has a dihedral angle of 84.4° between the sulfonyl and benzoyl benzene rings . This indicates that the molecule may also exhibit significant dihedral angles between its functional groups, which can influence its biological activity. The crystallographic data of a similar compound shows that it crystallizes in the monoclinic space group with a chair conformation of the piperidine ring, suggesting that the compound might also adopt a similar conformation .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can include various interactions due to the presence of multiple functional groups. For example, in the crystal structure of a related compound, water molecules form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms . This implies that the compound may also participate in hydrogen bonding, which could affect its solubility, stability, and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure. The presence of a chloro group and a sulfonyl group can influence the compound's acidity, reactivity, and hydrophobicity. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns, which can be crucial for understanding the compound's behavior in different environments .

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

Research by Karaman et al. (2016) explores the synthesis of novel sulfonyl hydrazone compounds, including derivatives with a piperidine ring, highlighting their significant role in medicinal chemistry. These compounds were synthesized to investigate their antioxidant capacity and anticholinesterase activity. The study reveals that certain synthesized compounds exhibit promising antioxidant and enzyme inhibitory activities, suggesting potential applications in the development of therapeutic agents against diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Antimicrobial Potential

Another study by Khalid et al. (2016) focuses on the synthesis of N-substituted derivatives of a similar compound, demonstrating their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. The structural analysis and biological screening of these compounds indicate moderate to significant antibacterial activity, underscoring their potential as novel antimicrobial agents (Khalid et al., 2016).

Anticancer Applications

Rehman et al. (2018) conducted a study on the synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure, evaluating them as anticancer agents. Their findings suggest that certain compounds exhibit strong anticancer activities, comparing favorably with doxorubicin, a standard anticancer drug. This research opens new avenues for developing effective anticancer therapeutics (Rehman et al., 2018).

Electrochemical and Corrosion Inhibition Studies

The work of Ichchou et al. (2019) investigates the application of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their research indicates that these compounds are effective in preventing corrosion, with implications for extending the lifespan of metal structures in corrosive environments (Ichchou et al., 2019).

Molecular Structure and Spectroscopic Characterization

Sen and Cukurovalı (2020) delve into the molecular structure, spectroscopic characterization, and density functional theory calculations of a new sulfonyl derivative. Their comprehensive analysis provides valuable insights into the electronic and structural characteristics of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in various scientific domains (Sen & Cukurovalı, 2020).

Propiedades

IUPAC Name |

N'-(4-chlorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-14-2-6-18(7-3-14)30(27,28)23-12-10-15(11-13-23)19(24)21-22-29(25,26)17-8-4-16(20)5-9-17/h2-9,15,22H,10-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCUTMNPKUGACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)